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Compound of Interest

Compound Name: Boc-Aminooxy-PEG4-CH2CO2H

Cat. No.: B611198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-Aminooxy-PEG4-CH2CO2H is a heterobifunctional linker molecule integral to the

advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting

Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a Boc-

protected aminooxy group at one terminus and a carboxylic acid at the other, connected by a

hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy functionality provides a reactive

handle for conjugation to aldehydes or ketones, forming a stable oxime linkage. The carboxylic

acid allows for straightforward amide bond formation with amine-containing molecules, such as

ligands for target proteins or E3 ligases. The PEG4 spacer enhances aqueous solubility and

provides optimal spatial separation between conjugated moieties. This guide details the

synthesis, purification, and characterization of Boc-Aminooxy-PEG4-CH2CO2H, providing a

comprehensive resource for researchers in the field.

Physicochemical Properties
A summary of the key physicochemical properties of Boc-Aminooxy-PEG4-CH2CO2H is

presented in the table below.
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Property Value Reference

Chemical Formula C₁₅H₂₉NO₉ [1][2]

Molecular Weight 367.39 g/mol [1][2]

CAS Number 2028281-90-3 [3][4]

Appearance Colorless to pale yellow oil

Purity ≥95% (typically ≥98%) [5]

Storage Conditions -20°C, protected from moisture [5]

Synthesis Pathway
The synthesis of Boc-Aminooxy-PEG4-CH2CO2H is a multi-step process that begins with the

mono-Boc protection of a commercially available amino-PEG-alcohol, followed by the

introduction of the carboxylic acid moiety.

Step 1: Boc Protection

Step 2: Carboxymethylation

H₂N-O-PEG4-OH
Boc-HN-O-PEG4-OH

Et₃N, DCM

(Boc)₂O

Boc-HN-O-PEG4-CH₂COOH

NaH, THF

BrCH₂COOH

Click to download full resolution via product page

Caption: Synthetic route for Boc-Aminooxy-PEG4-CH2CO2H.
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Experimental Protocols
Synthesis of Boc-Aminooxy-PEG4-OH (Intermediate)

Materials:

Aminooxy-PEG4-OH

Di-tert-butyl dicarbonate ((Boc)₂O)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Procedure:

1. Dissolve Aminooxy-PEG4-OH (1 equivalent) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

2. Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room

temperature.

3. Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM to the reaction

mixture.

4. Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

5. Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated

NaHCO₃ (aq), and finally brine.

6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude Boc-Aminooxy-PEG4-OH.

7. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexane gradient) to obtain the pure intermediate as a colorless oil.
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Synthesis of Boc-Aminooxy-PEG4-CH2CO2H (Final
Product)

Materials:

Boc-Aminooxy-PEG4-OH

Sodium hydride (NaH), 60% dispersion in mineral oil

Bromoacetic acid

Tetrahydrofuran (THF), anhydrous

Procedure:

1. In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride

(1.5 equivalents) in anhydrous THF.

2. Cool the suspension to 0°C in an ice bath.

3. Slowly add a solution of Boc-Aminooxy-PEG4-OH (1 equivalent) in anhydrous THF to the

NaH suspension.

4. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for

an additional 1 hour.

5. In a separate flask, dissolve bromoacetic acid (1.5 equivalents) in anhydrous THF.

6. Cool the reaction mixture back to 0°C and slowly add the bromoacetic acid solution.

7. Let the reaction stir at room temperature overnight.

8. Carefully quench the reaction by the slow addition of water at 0°C.

9. Adjust the pH of the aqueous layer to ~3 with 1 M HCl.

10. Extract the product with ethyl acetate (3x).
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11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

12. Purify the crude product by flash column chromatography on silica gel (eluent:

methanol/DCM gradient) to afford Boc-Aminooxy-PEG4-CH2CO2H as a viscous oil.

Characterization
The identity and purity of the synthesized Boc-Aminooxy-PEG4-CH2CO2H are confirmed

through a combination of analytical techniques.

Characterization Workflow

Crude Boc-Aminooxy-PEG4-CH₂COOH

Flash Column Chromatography

Pure Boc-Aminooxy-PEG4-CH₂COOH

Structural Verification Purity Assessment

¹H & ¹³C NMR Mass Spectrometry (ESI-MS) RP-HPLC

Click to download full resolution via product page

Caption: Workflow for the characterization of Boc-Aminooxy-PEG4-CH2CO2H.

Analytical Data
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Analysis Technique Expected Results

¹H NMR (CDCl₃)

δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), ~3.60-3.80 (m,

16H, O-CH₂-CH₂-O), ~4.15 (s, 2H, O-CH₂-

COOH). The broad singlet for the NH proton

may be observed around 7.5-8.0 ppm.

¹³C NMR (CDCl₃)

δ (ppm): ~28.3 (C(CH₃)₃), ~70.0-71.0 (PEG

CH₂), ~81.5 (C(CH₃)₃), ~156.5 (C=O, Boc),

~172.0 (C=O, COOH).

Mass Spectrometry

ESI-MS (m/z): Calculated for C₁₅H₂₉NO₉:

367.18. Found: [M+H]⁺ = 368.19, [M+Na]⁺ =

390.17.

HPLC (RP-C18)

A single major peak with a purity of ≥98% is

expected, using a water/acetonitrile gradient

with 0.1% TFA as a modifier.

Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform

(CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Process the data using appropriate software to assign the chemical shifts and integrate

the proton signals.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in methanol or acetonitrile.

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ and the sodium adduct [M+Na]⁺.
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High-Performance Liquid Chromatography (HPLC):

Dissolve a small amount of the sample in the mobile phase to a concentration of

approximately 1 mg/mL.

Inject the sample onto a reverse-phase C18 column.

Elute the compound using a gradient of mobile phase A (water with 0.1% TFA) and mobile

phase B (acetonitrile with 0.1% TFA).

Monitor the elution profile using a UV detector at 210-220 nm.

Calculate the purity based on the relative peak area of the main product.

Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization

of Boc-Aminooxy-PEG4-CH2CO2H. The detailed protocols and expected analytical data

serve as a valuable resource for researchers and professionals in drug development, enabling

the reliable production and quality control of this critical linker for the construction of advanced

therapeutic agents. Adherence to these procedures will facilitate the successful application of

Boc-Aminooxy-PEG4-CH2CO2H in the synthesis of novel PROTACs and ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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